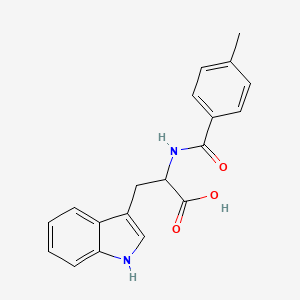

N-(4-methylbenzoyl)tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-methylbenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-6-8-13(9-7-12)18(22)21-17(19(23)24)10-14-11-20-16-5-3-2-4-15(14)16/h2-9,11,17,20H,10H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSOKWRTLVKFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Methylbenzoyl Tryptophan

Historical Evolution of Synthetic Approaches to N-Acylated Tryptophan Derivatives

The synthesis of N-acylated amino acids has been a fundamental practice in organic and medicinal chemistry for over a century. Historically, the primary method for N-acylation was the Schotten-Baumann reaction, first described in the late 19th century. uni-duesseldorf.de This reaction typically involves the use of a highly reactive acyl chloride (like 4-methylbenzoyl chloride) and an amino acid in an alkaline aqueous medium. uni-duesseldorf.degoogle.com This robust method provided a straightforward, albeit often harsh, route to a wide array of N-acyl amino acids.

Over time, the evolution of peptide chemistry brought forth the concept of coupling reagents. These reagents allowed for the formation of amide bonds under milder conditions, avoiding the need for highly reactive and often moisture-sensitive acyl halides. This was particularly important for complex molecules like tryptophan, where the indole (B1671886) side chain can be sensitive to harsh acidic or oxidative conditions. peptide.com The development of carbodiimides, phosphonium (B103445) salts, and uronium salts revolutionized the field, enabling more controlled and higher-yielding syntheses.

More recently, the focus has shifted towards biocatalysis and green chemistry, aiming to replace hazardous chemical reagents and organic solvents with enzymatic processes. scilit.comnih.gov Enzymes such as lipases and aminoacylases are now being explored for the synthesis of N-acyl amino acids, offering high selectivity and environmentally benign reaction conditions. uni-duesseldorf.denih.gov This evolution from harsh chemical methods to sophisticated enzymatic catalysis reflects a broader trend in chemical synthesis towards greater efficiency, control, and sustainability. nih.gov

Classical Synthetic Routes to N-(4-methylbenzoyl)tryptophan

The classical synthesis of this compound and its derivatives typically relies on standard amidation and coupling techniques common in peptide synthesis.

A documented method for synthesizing a close derivative, N-(4-methylbenzoyl)-L-tryptophan methyl ester, involves a direct coupling reaction. scielo.org.mxscielo.org.mx In this approach, the starting materials are L-tryptophan methyl ester and 4-methylbenzoic acid. The amide bond is formed using a carbodiimide (B86325) coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), and a base, triethylamine. scielo.org.mx The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. scielo.org.mx

The general mechanism for EDC coupling involves the activation of the carboxylic acid (4-methylbenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the tryptophan methyl ester, forming the desired amide bond and releasing a soluble urea (B33335) byproduct.

Table 1: Synthesis of N-(4-methylbenzoyl)-L-tryptophan methyl ester via EDC Coupling scielo.org.mx

| Reactant 1 | Reactant 2 | Coupling Reagent | Catalyst/Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| L-tryptophan methyl ester | 4-methylbenzoic acid | EDC | DMAP, Triethylamine | CH2Cl2 | N-(4-methylbenzoyl)-L-tryptophan methyl ester | Not explicitly stated for this specific compound, but related analogs were synthesized in high yield (e.g., 99%). scielo.org.mx |

An alternative classical approach is the aforementioned Schotten-Baumann reaction. uni-duesseldorf.de This would involve reacting tryptophan with 4-methylbenzoyl chloride in an aqueous solution under alkaline conditions, maintained by the addition of a base like sodium hydroxide (B78521). uni-duesseldorf.degoogle.com While effective, this method's utility can be limited by the potential for side reactions on the sensitive indole ring of tryptophan and the hydrolysis of the acyl chloride. peptide.com

Protecting groups are crucial in the synthesis of N-acylated tryptophan derivatives to prevent unwanted side reactions and ensure regioselectivity.

α-Amino and α-Carboxyl Group Protection: In the coupling strategy described above, the carboxylic acid of tryptophan is protected as a methyl ester. scielo.org.mx This prevents the carboxyl group from reacting with the activated 4-methylbenzoic acid or participating in side reactions like polymerization. After the acylation is complete, the ester can be hydrolyzed back to the carboxylic acid, typically using aqueous base like lithium hydroxide or sodium hydroxide, to yield the final this compound.

Indole Side-Chain Protection: The tryptophan indole ring contains a nucleophilic nitrogen (Nin) that can be susceptible to acylation or other electrophilic attack under certain reaction conditions. acs.org While some syntheses proceed without indole protection, particularly under mild coupling conditions, it is often advantageous to protect the indole nitrogen. scielo.org.mxacs.org The most common protecting group for the indole nitrogen in modern peptide chemistry is the tert-butoxycarbonyl (Boc) group (forming Nin-Boc-tryptophan). acs.org This group enhances solubility and effectively prevents side reactions during coupling and is stable to many reaction conditions but can be removed with acid. acs.orgresearchgate.net Other historical protecting groups for the indole include the formyl (For) group. peptide.com

Table 2: Common Protecting Groups for Tryptophan Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF | acs.org |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | nih.gov |

| α-Carboxyl Group | Methyl ester | -OMe | Base-mediated hydrolysis (e.g., LiOH, NaOH) | scielo.org.mx |

| Indole Nitrogen (Nin) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | peptide.comacs.org |

| Indole Nitrogen (Nin) | Formyl | For | HF, piperidine, or hydrazine | peptide.com |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this primarily involves moving away from traditional chemical methods towards biocatalytic alternatives. nih.gov

The conventional Schotten-Baumann synthesis uses acyl chlorides, which are often produced from environmentally harmful reagents like phosgene. scilit.com The reaction also generates waste. uni-duesseldorf.de Enzymatic synthesis provides a greener alternative. scilit.comnih.gov Hydrolases, such as lipases or specific aminoacylases, can catalyze the acylation of amino acids. uni-duesseldorf.denih.gov These reactions can often be performed in aqueous systems, reducing the need for volatile organic solvents. uni-duesseldorf.de

For instance, a potential green route to this compound could involve the direct enzymatic condensation of 4-methylbenzoic acid and tryptophan. While specific examples for this exact molecule are not prominent in the literature, the successful synthesis of other N-acyl amino acids using enzymes like lipase (B570770) B from Candida antarctica (CalB) or various aminoacylases sets a strong precedent. uni-duesseldorf.descilit.com These enzymatic strategies are characterized by high selectivity, mild reaction conditions, and reduced environmental impact, making them a desirable future direction for the synthesis of compounds like this compound. nih.govnih.gov

Synthetic Modifications and Derivatization Strategies for this compound

Once this compound is synthesized, it can serve as a scaffold for further modifications to explore structure-activity relationships. Derivatization can be targeted at several positions:

Indole Ring: The indole nucleus is a common site for modification. Electrophilic aromatic substitution reactions can introduce substituents at various positions, although regioselectivity can be a challenge. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing aryl, alkyl, or other groups onto the indole ring, often at specific positions if a pre-functionalized (e.g., halogenated) tryptophan is used. rsc.org A modular synthesis of C4-substituted tryptophan derivatives has been developed using a 4-boronate tryptophan ester intermediate. rsc.org

4-Methylbenzoyl Moiety: The aromatic ring of the acyl group can also be modified. For example, the methyl group could be halogenated or oxidized. The aromatic ring itself could undergo electrophilic substitution, though the activating effect of the methyl group and the deactivating effect of the carbonyl group would direct substituents to specific positions.

Carboxylic Acid: The carboxyl group can be converted into various functional groups, such as esters, amides (by coupling with other amines or amino acids), or reduced to an alcohol. rsc.org

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the this compound molecule would typically be derivatized to increase its volatility. This often involves silylation of the carboxylic acid and the indole N-H using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis of N 4 Methylbenzoyl Tryptophan

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-(4-methylbenzoyl)tryptophan. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Analysis of both one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon resonances.

Assignment of ¹H and ¹³C NMR Resonances

The assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in the comprehensive structural analysis of this compound. While complete spectral data for the free carboxylic acid is not extensively published, data for its derivative, N-(4-methylbenzoyl)-L-tryptophan methyl ester, provides significant insight into the chemical shifts of the core structure. scielo.org.mxscielo.org.mx

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(4-methylbenzoyl)-L-tryptophan methyl ester, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the tryptophan and 4-methylbenzoyl moieties. scielo.org.mx Key signals include the indole (B1671886) N-H proton, which typically appears as a singlet at a high chemical shift (δ 8.81 ppm), and the protons of the aromatic rings. scielo.org.mx The α-proton (Hα) of the amino acid backbone in tryptophan derivatives is typically observed in the range of δ 4.78-5.18 ppm. scielo.org.mxscielo.org.mx

Interactive Data Table: ¹H NMR Data for N-(4-methylbenzoyl)-L-tryptophan methyl ester in CDCl₃ scielo.org.mx

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Indole N-H | 8.81 | s (singlet) |

| Tryptophan Hα | 4.78-5.18 (typical range) | m (multiplet) |

| Aromatic Protons | 7.00-7.80 (expected range) | m (multiplet) |

| Methyl Ester (-OCH₃) | 3.67-3.78 (typical range) | s (singlet) |

| Benzoyl Methyl (-CH₃) | ~2.40 (expected) | s (singlet) |

| Tryptophan β-CH₂ | ~3.40 (expected) | m (multiplet) |

Note: Specific assignments for all aromatic and aliphatic protons require further 2D NMR analysis. Expected values are based on typical ranges for similar structures.

¹³C NMR Spectroscopy: In ¹³C NMR, the carbonyl carbons of the amide and carboxylic acid (or ester) groups are particularly diagnostic, appearing at the low-field end of the spectrum. For N-benzoyl tryptophan derivatives, the amide carbonyl resonance is found around 167 ppm, while the ester carbonyl is observed near 173 ppm. scielo.org.mxscielo.org.mx The α-carbon (Cα) resonance for these derivatives is typically in the 52.6-57.5 ppm range. scielo.org.mx The carbons of the indole and benzoyl rings appear in the aromatic region (approx. 110-140 ppm).

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Carboxyl C=O | ~173-176 |

| Amide C=O | ~167-170 |

| Aromatic C (Indole/Benzoyl) | 110-140 |

| Tryptophan Cα | 52-58 |

| Tryptophan Cβ | ~28 |

| Benzoyl Methyl C | ~21 |

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all resonances and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. Though specific 2D spectra for this compound are not published, their application is standard for such molecules. nih.govacs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton spin-spin couplings. It would be used to trace the connectivity within the tryptophan side chain (Hα coupling to Hβ protons) and within the 4-methylbenzoyl aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton resonances (e.g., linking the Hα signal to the Cα signal). pnas.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include the one between the amide N-H proton and the benzoyl carbonyl carbon, and between the Hα proton and the carboxylic acid carbonyl carbon, confirming the N-acylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It is instrumental in determining the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the protons of the benzoyl ring and the tryptophan moiety. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is used to identify characteristic vibrational modes. For the closely related N-(4-methylbenzoyl)-L-tryptophan methyl ester, key absorption bands have been identified. scielo.org.mxscielo.org.mx The N-H stretch of the amide and indole groups is observed around 3360 cm⁻¹. scielo.org.mx The spectrum also clearly shows two distinct carbonyl stretching bands: one for the ester group (C=O) at 1731 cm⁻¹ and one for the amide I band at 1633 cm⁻¹. scielo.org.mx For the carboxylic acid form of the title compound, the ester band would be replaced by a broader O-H stretch and a slightly shifted carboxylic acid C=O stretch.

Interactive Data Table: Key FT-IR Bands for N-(4-methylbenzoyl)-L-tryptophan methyl ester scielo.org.mx

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3360 | N-H Stretch | Amide / Indole |

| 1731 | C=O Stretch | Ester |

| 1633 | C=O Stretch (Amide I) | Amide |

Mass Spectrometry-Based Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Structural Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For N-(4-methylbenzoyl)-L-tryptophan methyl ester, the protonated molecule [M+H]⁺ has been observed with an accurate mass that corresponds to its molecular formula (C₂₀H₂₁N₂O₃)⁺, confirming its identity. scielo.org.mx

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing evidence for its structure. While specific MS/MS data for this compound is not readily available, predictable fragmentation patterns for N-acylated amino acids can be described. beilstein-journals.orglibretexts.org

Upon collision-induced dissociation (CID), common fragmentation pathways would include:

Amide Bond Cleavage: Scission of the amide bond between the tryptophan nitrogen and the benzoyl carbonyl group, leading to fragment ions corresponding to the 4-methylbenzoyl cation and the protonated tryptophan moiety.

Loss of Small Molecules: Neutral losses of water (H₂O) from the carboxylic acid group and carbon monoxide (CO) from the benzoyl group are common.

Tryptophan Side Chain Fragmentation: The most characteristic fragmentation of tryptophan-containing molecules is the cleavage of the Cα-Cβ bond, leading to the formation of a stable skatole fragment ion (m/z 130.06). This is a highly diagnostic peak for tryptophan. nih.gov

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. beilstein-journals.org

As of now, a search of crystallographic databases reveals no publicly available crystal structures for this compound or its co-crystals. Should single crystals be obtained, X-ray diffraction analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The exact solid-state conformation of the molecule, revealing the orientation of the 4-methylbenzoyl group relative to the tryptophan backbone.

Intermolecular Interactions: A detailed map of hydrogen bonds (e.g., between carboxylic acid and amide groups) and other non-covalent interactions like π-π stacking, which dictate the crystal packing. iucr.org

Co-crystals: The formation of co-crystals, which are multi-component crystals of the target molecule and a co-former held together by non-covalent interactions, is a strategy often used in pharmaceuticals to improve properties like solubility and stability. This compound, with its hydrogen bond donor (amide N-H, carboxyl O-H, indole N-H) and acceptor (amide C=O, carboxyl C=O) sites, is an excellent candidate for co-crystal formation with pharmaceutically acceptable co-formers. While no specific co-crystals have been reported, this remains a viable avenue for solid-state engineering of the compound.

Conformational Analysis of this compound

The biological function and properties of flexible molecules like this compound are often dictated by their conformational preferences. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple stable conformers. conicet.gov.arresearchgate.net

The key degrees of freedom that define the conformation of this compound are the torsion angles:

Backbone Torsions (φ, ψ): While the φ angle (C-N-Cα-C) is somewhat restricted by the amide bond, the ψ angle (N-Cα-C-O) around the Cα-C bond influences the orientation of the carboxyl group.

Side Chain Torsions (χ1, χ2): The χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) angles determine the orientation of the indole ring relative to the amino acid backbone. Different combinations of these angles lead to distinct rotameric states. conicet.gov.ar

Amide Bond Torsion (ω): The C-N amide bond typically has a strong preference for a planar trans conformation, but rotation around the N-benzoyl bond can still occur.

Studies on related N-acetyl tryptophan amides have shown that the molecule exists as an equilibrium of multiple conformers. nih.govnih.gov The relative stability of these conformers is governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds between the amide N-H or C-O and the indole ring. The specific conformation can be influenced by the environment (e.g., solvent polarity) and is a critical factor in molecular recognition and binding events. nih.gov

The intricate relationship between the three-dimensional structure of a molecule and its function is a cornerstone of chemical and biological sciences. For complex biomolecules such as amino acid derivatives, a detailed understanding of their conformational landscape, solid-state packing, and chiroptical properties is paramount. This article provides a focused analysis of this compound, a derivative of the essential amino acid tryptophan, delving into its advanced structural and spectroscopic characteristics.

This compound is an N-acylated amino acid, a class of compounds with diverse biological activities and significant interest in medicinal chemistry and materials science. The attachment of the 4-methylbenzoyl group to the amino nitrogen of tryptophan introduces additional rotational bonds and potential for various non-covalent interactions, thereby defining its unique structural and functional attributes.

The conformational flexibility of this compound in solution is a critical determinant of its interaction with biological targets. The dynamic behavior of this molecule is primarily governed by the rotational freedom around several key single bonds, including the amide bond and the side-chain dihedral angles of the tryptophan residue. While specific nuclear magnetic resonance (NMR) studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on closely related N-acyl tryptophan derivatives, such as N-acetyl-tryptophan. Current time information in Tiranë, AL.nih.govrsc.orgcolab.wsconicet.gov.arnih.gov

The conformational landscape of N-acyl tryptophan derivatives in solution is often characterized by a set of low-energy conformers. The rotational barrier around the amide bond can lead to the existence of cis and trans isomers, with the trans conformation generally being more stable. Furthermore, the flexibility of the tryptophan side chain, defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1), results in multiple rotameric states. Current time information in Tiranë, AL.conicet.gov.ar

NMR spectroscopy is a powerful tool for elucidating these conformational dynamics. Key parameters that provide information on the conformational preferences include:

Coupling Constants (J-values): The vicinal coupling constants, particularly ³J(Hα-Hβ), are sensitive to the χ1 dihedral angle and can be used to determine the relative populations of the gauche(+), gauche(-), and trans rotamers.

Chemical Shifts: The chemical shifts of the amide proton and the protons of the tryptophan side chain are sensitive to the local electronic environment and can be indicative of specific intramolecular interactions, such as hydrogen bonding.

For the closely related N-(4-methylbenzoyl)-l-tryptophan methyl ester, some ¹H NMR data has been reported, as shown in the table below. lew.ro

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| NH (Indole) | 8.81 (s) |

This data, although for the methyl ester, provides a reference point for the chemical environment of the indole proton. The conformational dynamics of this compound are expected to be a complex interplay of steric effects from the bulky 4-methylbenzoyl and indole groups, as well as potential intramolecular hydrogen bonding and π-π stacking interactions between the aromatic rings. Computational modeling, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data by providing theoretical models of the stable conformers and the energy barriers between them. Current time information in Tiranë, AL.conicet.gov.ar

In the solid state, molecules pack in a crystalline lattice, and the specific arrangement of molecules can lead to different crystal forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physicochemical properties, such as solubility and stability. While the crystal structure of this compound has not been publicly reported, an analysis of related N-acyl amino acid structures can provide a basis for understanding its likely solid-state behavior. nih.govacs.orgmdpi.comnih.gov

The crystal packing of N-acyl amino acids is typically dominated by a network of intermolecular hydrogen bonds. For this compound, the key functional groups involved in hydrogen bonding would be:

The carboxylic acid group, which can act as both a hydrogen bond donor (O-H) and acceptor (C=O).

The amide group, with the N-H bond acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

The indole N-H group of the tryptophan side chain, which is a hydrogen bond donor.

These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. For instance, carboxylic acid groups frequently form dimeric motifs through hydrogen bonding. acs.org The presence of the two aromatic rings, the benzoyl and the indole, also introduces the possibility of π-π stacking interactions, which can further stabilize the crystal lattice. acs.org

The potential for different packing arrangements and conformational polymorphs (where molecules in different crystal forms have different conformations) is high for a flexible molecule like this compound. The specific polymorph obtained can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling.

Characterization of the solid state can be achieved through various techniques:

| Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Provides a fingerprint of the crystalline form, allowing for the identification of different polymorphs. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information on bond lengths, bond angles, and intermolecular interactions. |

| Solid-State NMR (ssNMR) | Probes the local environment of atomic nuclei in the solid state, sensitive to conformational and packing differences between polymorphs. |

| Infrared (IR) and Raman Spectroscopy | Vibrational frequencies are sensitive to the molecular conformation and intermolecular interactions, and can be used to distinguish between polymorphs. For N-(4-methylbenzoyl)-l-tryptophan methyl ester, characteristic IR bands have been observed at 3360 cm⁻¹ (N-H), 1731 cm⁻¹ (C=O, ester), and 1633 cm⁻¹ (C=O, amide). lew.ro |

| Differential Scanning Calorimetry (DSC) | Measures the thermal properties of the material, such as melting points and phase transitions, which can differ between polymorphs. |

The study of polymorphism in N-acyl amino acids is crucial, particularly in the pharmaceutical context, as different polymorphs can have different bioavailabilities. researchgate.net

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. For this compound, which possesses a chiral center at the α-carbon, CD spectroscopy can be used to characterize its enantiomers (L- and D-forms) and to study conformational changes that affect the chiral environment.

The CD spectrum of a protein or a peptide is typically divided into two regions: the far-UV region (below 250 nm), which is dominated by the amide backbone and provides information on the secondary structure, and the near-UV region (250-320 nm), where the aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) absorb. creative-proteomics.comnih.gov For a small molecule like this compound, the CD spectrum will be a composite of contributions from the tryptophan chromophore and the benzoyl chromophore, both of which are in a chiral environment.

The tryptophan side chain gives rise to a complex CD spectrum in the near-UV with contributions from the ¹Lₐ and ¹Lₑ electronic transitions of the indole ring. creative-proteomics.com The sign and magnitude of these CD bands are highly sensitive to the local conformation and the interactions of the indole ring with its surroundings. The N-acylation with the 4-methylbenzoyl group is expected to significantly influence the chiroptical properties. N-substitution of amino acids has been shown to enhance the chiroptical response in vibrational circular dichroism (VCD), a related technique. nih.gov

Mirror-Image Spectra: The CD spectra of the L- and D-enantiomers are expected to be mirror images of each other, a hallmark of enantiomeric pairs.

pH Dependence: The ionization state of the carboxylic acid group will change with pH, which can affect the conformational equilibrium and, consequently, the CD spectrum.

The table below summarizes the typical near-UV CD signals for tryptophan, which would be the basis for the spectrum of its derivatives. creative-proteomics.com

| Aromatic Residue | Approximate Wavelength Range (nm) |

| Tryptophan | 284 - 297 |

| Tyrosine | ~277 |

| Phenylalanine | 261 - 268 |

The presence of the 4-methylbenzoyl group, an additional chromophore, will likely lead to a more complex CD spectrum with contributions from its own electronic transitions, which become optically active due to their proximity to the chiral center. The study of the chiroptical properties of this compound enantiomers would be invaluable for understanding their interactions with chiral biological macromolecules, such as receptors and enzymes.

Computational and Theoretical Investigations of N 4 Methylbenzoyl Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties and predicting the spectroscopic behavior of N-(4-methylbenzoyl)tryptophan. These methods model the molecule at the subatomic level, offering a detailed picture of its structure and reactivity.

The electronic structure of this compound is typically investigated using DFT methods, with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) providing a balance of accuracy and computational cost dergipark.org.trnih.gov. Such calculations yield critical information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate an electron, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack nih.gov. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher polarizability and greater reactivity nih.gov. For N-acyl tryptophan derivatives, the electron-rich indole (B1671886) ring of the tryptophan moiety and the carbonyl group of the benzoyl portion are key areas of interest in FMO analysis.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying regions of negative potential (rich in electrons, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles) nih.govresearchgate.net. For this compound, negative potential is expected around the oxygen atoms of the carboxyl and amide groups, while positive potential would be located near the amide and indole N-H protons, which are potential sites for hydrogen bonding semanticscholar.org.

Key reactivity descriptors derived from these calculations provide quantitative measures of the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

This table presents generalized descriptors and their significance in the context of DFT calculations. Specific values for this compound would be obtained from dedicated computational studies.

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra computationally is a two-step process. First, a conformational search or molecular dynamics simulation is performed to identify the most stable conformers of the molecule in a given environment (e.g., in solution) nih.gov. Second, the magnetic shielding constants for each atom in these conformers are calculated using quantum mechanics, typically with the Gauge-Independent Atomic Orbital (GIAO) method. These are then averaged and referenced to a standard (like tetramethylsilane) to predict the ¹H and ¹³C chemical shifts nih.govacs.org. For this compound, this would help assign the complex array of signals from the indole, benzoyl, and amino acid backbone protons and carbons. Experimental data for the related N-(4-methylbenzoyl)-l-tryptophan methyl ester show characteristic ¹H signals for the α-proton in the 4.78–5.18 ppm range and ¹³C signals for the α-carbon between 52.6–57.5 ppm scielo.org.mx.

IR Spectroscopy: The vibrational frequencies corresponding to an infrared (IR) spectrum are calculated from the second derivatives of energy with respect to atomic coordinates. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes researchgate.net. These predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental Fourier-Transform Infrared (FT-IR) spectra. For this compound, key predicted bands would include N-H stretching (amide and indole), C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching vibrations scielo.org.mxscielo.org.mx.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking its movements and conformational changes over time. These simulations are crucial for understanding its behavior in different environments and its interactions with biological macromolecules.

MD simulations are used to explore the conformational landscape of this compound in a solvent, most commonly water, to mimic physiological conditions researchgate.netnih.gov. A simulation starts with the molecule placed in a box of explicit solvent molecules. The forces on each atom are calculated using a molecular mechanics force field (e.g., CHARMM, AMBER), and the equations of motion are integrated over time to generate a trajectory of atomic positions researchgate.net.

Analysis of this trajectory reveals the molecule's preferred conformations, the flexibility of its different parts (such as the torsion angles of the backbone and side chain), and its interactions with the surrounding solvent molecules nih.gov. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule scielo.org.mx. Hydrogen bond analysis can quantify the interactions between the solute's polar groups (like the amide N-H and C=O) and the water molecules, which is critical for understanding its solubility and stability in an aqueous environment nih.gov.

When this compound is bound to a protein target, MD simulations can elucidate the stability and dynamics of the protein-ligand complex scielo.org.mxescholarship.org. Starting from a docked pose, the entire complex is solvated and simulated for nanoseconds or longer. These simulations can confirm the stability of the binding mode predicted by docking.

Analysis focuses on the interactions between the ligand and the protein's active site residues over time. This includes monitoring the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions nih.gov. MD simulations can reveal conformational changes in the protein induced by ligand binding and highlight the role of specific water molecules in mediating protein-ligand interactions nih.gov. The binding free energy of the complex can also be estimated from the simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), providing a more rigorous assessment of binding affinity than docking scores alone researchgate.net.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein scielo.org.mxscielo.org.mx. This method is pivotal for identifying potential biological targets for this compound and understanding the specific interactions that stabilize the complex.

In a study investigating the antifungal activity of N-benzoyl amino acid derivatives, N-(4-methylbenzoyl)-l-tryptophan methyl ester was identified as a potent compound scielo.org.mxscielo.org.mx. To understand its mechanism of action, molecular docking studies were performed against fungal chitinase (B1577495) (PDB ID: 5WV9), a potential target enzyme scielo.org.mx. The simulations were carried out using AutoDock Vina, employing a Lamarckian Genetic Algorithm to explore possible binding conformations scielo.org.mx.

The results indicated that the compound fits favorably into the active site of chitinase. The binding was stabilized by a network of non-covalent interactions between the ligand and key amino acid residues in the catalytic site. While specific binding energy for the N-(4-methylbenzoyl) derivative was not explicitly stated in the primary text, the study confirmed that related N-benzoyl tryptophan derivatives form stable complexes with the enzyme scielo.org.mx. The analysis revealed that the interactions primarily involve hydrogen bonds and hydrophobic contacts.

Table 2: Predicted Interacting Residues in the Active Site of Chitinase with N-benzoyl Amino Acid Derivatives

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bonding | TYR218, GLU217, ASP215, TRP176, GLY175, TYR285, ASP286, TYR340, ARG342, GLU370, TRP433 |

| Hydrophobic Interactions | The docking study implies interactions with aromatic rings, though specific residues for hydrophobic contacts with the 4-methylbenzoyl group were not detailed. |

Source: Data compiled from the general findings for N-benzoyl amino acid derivatives docked into the chitinase active site. scielo.org.mx

These docking studies successfully identified chitinase as a plausible molecular target and provided a detailed hypothesis of the binding mode. The predicted interactions, such as hydrogen bonds with key catalytic residues, offer a structural basis for the observed biological activity and provide a foundation for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. spu.edu.sy These features, known as molecular descriptors, can be quantified and may represent physicochemical properties such as hydrophobicity (log P), electronic effects (Hammett constants), and steric parameters (Taft parameters), or they can be derived from the 3D structure of the molecule. spu.edu.synih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent compounds. spu.edu.sy A statistically robust QSAR model is typically characterized by a high correlation coefficient (r²) and predictive ability, often assessed through internal and external validation techniques. spu.edu.syelsevierpure.com

For this compound and its analogs, QSAR studies rely on high-quality in vitro biological data. A relevant study by Hernández-Linares et al. provides such data by synthesizing a series of N-benzoyl amino esters and acids and evaluating their antifungal activity against two filamentous fungi, Fusarium temperatum and Aspergillus fumigatus. scielo.org.mx This series includes N-(4-methylbenzoyl)-L-tryptophan methyl ester (compound 13 ), an esterified form of the target compound. scielo.org.mx

The in vitro assays revealed that several N-benzoylamino methyl esters were potent antifungal agents, while the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx This highlights the importance of the methyl ester group for activity in this series. Specifically, N-(4-methylbenzoyl)-L-tryptophan methyl ester (13 ) showed significant growth inhibition against F. temperatum. scielo.org.mx The results for this compound and some of its structural analogs from the study are detailed below.

| Compound No. | Compound Name | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum |

|---|---|---|---|

| 5 | N-(4-methoxybenzoyl)-L-valine methyl ester | 78.2 | 66.4 |

| 6 | N-(4-methylbenzoyl)-L-valine methyl ester | 63.6 | 72.7 |

| 7 | N-(4-chlorobenzoyl)-L-valine methyl ester | 68.2 | 73.0 |

| 10 | N-nicotinoyl-L-tryptophan methyl ester | 61.5 | 74.0 |

| 13 | N-(4-methylbenzoyl)-L-tryptophan methyl ester | 59.0 | 78.5 |

From this data, initial structure-activity relationships can be established. For instance, comparing compounds derived from tryptophan (10 , 13 ) with those from valine (5 , 6 , 7 ) suggests that the amino acid moiety is a key determinant of activity and selectivity. Within the tryptophan series, the 4-methylbenzoyl group in compound 13 confers the highest activity against F. temperatum (78.5% inhibition). scielo.org.mx In a formal QSAR study, these percentage inhibition values would be converted to a molar concentration (like IC₅₀) and then to a logarithmic scale (e.g., pIC₅₀). spu.edu.sy Descriptors for each compound—such as the hydrophobicity and electronic properties of the substituent on the benzoyl ring (e.g., -OCH₃, -CH₃, -Cl) and properties of the amino acid side chain—would be calculated. A mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), would then be generated to create an equation that quantitatively links these descriptors to the observed antifungal activity. analis.com.my Such a model would allow for the virtual screening of new derivatives to identify candidates with potentially superior activity.

Reaction Mechanism Elucidation via Computational Transition State Analysis

The synthesis of this compound typically involves the N-acylation of tryptophan (or its esterified form) with an activated derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride. scielo.org.mx Understanding the precise mechanism of this reaction—the pathway of bond formation and cleavage, the structures of intermediates, and the energy barriers that control the reaction rate—can be achieved through computational transition state analysis. acs.org This theoretical approach uses quantum mechanics to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. fossee.in

The key points on this pathway are stable species (reactants, intermediates, products) and transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate, an unstable configuration that must be surmounted for the reaction to proceed. fossee.in Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for locating and characterizing the geometry and energy of these transition states. nih.govmdpi.com

For the N-acylation of tryptophan's amino group with 4-methylbenzoyl chloride, a computational study would typically investigate the following steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of tryptophan's α-amino group attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl double bond is broken, and a new nitrogen-carbon bond is formed. The oxygen atom carries a negative charge, and the nitrogen atom bears a positive charge.

Transition State Analysis: Computational chemists would use algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques to locate the transition state (TS1) leading to this intermediate. fossee.inchemrxiv.org Analysis of the TS1 structure would reveal the extent of bond formation and breaking at this critical point.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. This can happen through different pathways, each with its own transition state (TS2). The most likely path involves the reformation of the carbonyl double bond, coupled with the departure of the chloride ion as the leaving group. A final proton transfer step, either to the chloride ion or another base, neutralizes the product to yield this compound.

Mechanistic Biological Investigations of N 4 Methylbenzoyl Tryptophan in Vitro, Ex Vivo, and Select Animal Models

Target Identification and Receptor Binding Studies

The identification of specific biological targets is a foundational step in understanding the mechanism of action for any compound. For N-(4-methylbenzoyl)tryptophan and its derivatives, research has focused on identifying protein targets to explain its observed biological activities.

Studies have identified fungal chitinase (B1577495) as a potential molecular target for the antifungal activity of N-benzoyl amino acid derivatives, including the methyl ester of this compound. nih.govnih.gov Chitinases are enzymes that degrade chitin (B13524), a crucial component of fungal cell walls, making them an attractive target for antifungal agents. nih.gov

To investigate the interaction between N-(4-methylbenzoyl)-L-tryptophan methyl ester and this potential target, molecular docking simulations were performed. nih.govnih.gov These computational studies predict the binding mode and affinity of a ligand to a protein's active site. The docking analysis for N-(4-methylbenzoyl)-L-tryptophan methyl ester suggested a plausible interaction with the active site of fungal chitinase, providing a mechanistic hypothesis for its antifungal effects. nih.gov The analysis focused on interactions involving the compound's aromatic rings and the influence of substituents on the benzoyl moiety. nih.govnih.gov

| Compound | Potential Target | Key Interaction Type | Predicted Docking Energy |

|---|---|---|---|

| N-(4-methylbenzoyl)-L-tryptophan methyl ester | Fungal Chitinase | Interactions with the enzyme active site involving aromatic rings | Data not specified numerically in the source, but predicted to be potent. nih.govnih.gov |

The characterization of binding affinity provides quantitative insight into the strength of the interaction between a ligand and its target. While experimental kinetic data (such as Ki or Kd values) from assays like isothermal titration calorimetry or surface plasmon resonance are not available in the reviewed literature for this compound, computational predictions offer an initial assessment.

Docking calculations for N-(4-methylbenzoyl)-L-tryptophan methyl ester and related derivatives predicted their binding energies to fungal chitinase. nih.govnih.gov Interestingly, while docking calculations predicted similar activity for the monomethylated derivative (this compound) and a dimethylated analogue, in vitro testing revealed the monomethylated version to be significantly more potent, highlighting the importance of experimental validation of computational models. nih.gov

Modulation of Cellular Pathways by this compound (in cell lines/primary cell cultures)

The biological effects of a compound are often mediated through the modulation of specific intracellular signaling pathways, leading to changes in cellular function, gene expression, and protein synthesis.

A review of the available scientific literature did not yield specific studies on the analysis of downstream signaling cascades modulated by this compound in cell lines or primary cell cultures.

A review of the available scientific literature did not return any studies conducting gene expression or proteomic profiling to analyze the cellular response to this compound.

Enzymatic Activity Modulation

The primary described biological activity of this compound derivatives is the modulation of enzyme activity, specifically the inhibition of fungal chitinase. nih.govnih.gov This modulation was assessed through in vitro antifungal assays against filamentous fungi. nih.gov

In these assays, N-(4-methylbenzoyl)-L-tryptophan methyl ester (referred to as compound 13 in the study) demonstrated significant antifungal properties. nih.govnih.gov It was among the most potent compounds tested, exhibiting a high degree of growth inhibition against the fungus Fusarium temperatum. nih.gov This inhibitory action is hypothesized to be a direct result of the compound binding to and inhibiting chitinase, thereby disrupting the integrity of the fungal cell wall. nih.govnih.gov The study established that N-benzoylamino methyl esters were potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. nih.gov

| Compound | Fungal Species | Activity Metric | Result |

|---|---|---|---|

| N-(4-methylbenzoyl)-L-tryptophan methyl ester | Fusarium temperatum | Growth Inhibition (%) | 78.5% nih.govnih.gov |

| Aspergillus fumigatus | Growth Inhibition (%) | Active (numerical value not specified but noted as one of the most active tryptophan derivatives) nih.gov |

Enzyme Kinetics and Inhibition Profiles (e.g., chitinase inhibition)

While specific enzyme inhibition studies for this compound are not extensively documented, the field of enzyme inhibition by tryptophan-derived or similar molecules provides a framework for potential activity. A relevant example is the inhibition of chitinases, enzymes that degrade chitin. core.ac.uk Chitin, a polysaccharide found in fungi and insects, makes chitinase inhibitors valuable as potential fungicides and pesticides. core.ac.ukpsu.edu

Family 18 chitinases are a major class of these enzymes, and their inhibition has been studied with various compounds. psu.edu The kinetics of inhibition often reveal the mechanism by which a compound interferes with enzyme function. For instance, competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate. Natural products have been identified as potent, competitive inhibitors of family 18 chitinases, often mimicking the structure of the chitin substrate or its transition state during hydrolysis. core.ac.ukpsu.edu

The inhibitory potential is quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, the natural product argifin (B3182190), a cyclopentapeptide, inhibits family 18 chitinases in the nanomolar to micromolar range. core.ac.uk Another example, TMG-(GlcNAc)4, was found to be a potent inhibitor against the chitinase OfChi-h from the Asian corn borer, with 95% inhibition at a 10 µM concentration. semanticscholar.org

Table 1: Examples of Chitinase Inhibitor Kinetics

This table presents kinetic data for various known chitinase inhibitors, illustrating the range of potencies and serving as a model for how a compound like this compound could be evaluated.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Type of Inhibition |

| Argifin | Aspergillus fumigatus ChiB1 | Nanomolar to Micromolar Range | Competitive |

| Allosamidin | Acidic Mammalian Chitinase (AMCase) | Potent (nM range) | Competitive |

| TMG-(GlcNAc)4 | Ostrinia furnacalis OfChi-h | ~95% inhibition @ 10 µM | Not specified |

| Compound 17 (dipyrido-pyrimidine scaffold) | Human Chitotriosidase (hCHIT1) | Nanomolar Ki value | Competitive |

Data compiled from multiple sources illustrating typical inhibition profiles. core.ac.uksemanticscholar.orgnih.gov

Given its structure, this compound could potentially interact with various enzymes, and its kinetic profile would need to be determined empirically for each specific target.

Structural Basis of Enzyme-N-(4-methylbenzoyl)tryptophan Interactions

The precise three-dimensional interaction between this compound and any target enzyme has not yet been detailed in published crystallographic studies. However, the principles of such interactions can be understood from structural studies of other enzyme-inhibitor complexes.

X-ray crystallography is a key technique used to visualize how a ligand, such as an inhibitor, binds to its protein target. These structures reveal the specific amino acid residues in the enzyme's active site that form bonds or interact with the inhibitor. nih.govnih.gov For an inhibitor to be effective, it must fit snugly into the active site and form stable interactions.

For example, the structural basis of inhibition for the natural product argifin with a fungal chitinase shows that the inhibitor mimics the substrate extensively. core.ac.uk Key interactions include:

Hydrophobic interactions: The inhibitor's nonpolar parts are surrounded by hydrophobic amino acid side chains within the active site. core.ac.uk

Stacking interactions: Aromatic rings on the inhibitor can stack against aromatic residues like phenylalanine (Phe) or tryptophan (Trp) in the enzyme. core.ac.uk

Hydrogen bonds: Polar groups on the inhibitor form hydrogen bonds with enzyme residues, anchoring it in place. psu.edu

In another example, the complex between a pectin (B1162225) methylesterase (PME) from tomato and a protein inhibitor (PMEI) from kiwi shows the inhibitor physically covering the enzyme's active site cleft. nih.gov The interaction interface is characterized by polar contacts, typical for soluble proteins forming a non-obligate complex. nih.gov Similarly, the binding of the drug ketoconazole (B1673606) to cytochrome P450 3A4 involves its imidazole (B134444) nitrogen coordinating with the heme iron and its keto group forming interactions with arginine and glutamate (B1630785) residues in a polar pocket. nih.gov

For this compound, one could hypothesize that the tryptophan indole (B1671886) ring and the methylbenzoyl group would be critical for binding specificity, likely engaging in hydrophobic and π-stacking interactions within a target's binding pocket. The carboxyl and amide groups would be candidates for forming key hydrogen bonds.

Neurochemical Modulation (in vitro/ex vivo studies)

The neurochemical effects of this compound have not been specifically reported. However, as a derivative of tryptophan, its potential to modulate brain chemistry can be inferred from the known roles of tryptophan's metabolic pathways.

Effects on Neurotransmitter Metabolism and Transport

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). scielo.brfrontiersin.org The transport of tryptophan across the blood-brain barrier (BBB) is a rate-limiting step for central serotonin synthesis. scirp.orgfoodandnutritionresearch.net Tryptophan competes with other large neutral amino acids (LNAAs) for the same transport system. frontiersin.org

Once in the brain, tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase 2 (TPH2), and then to serotonin by aromatic L-amino acid decarboxylase. foodandnutritionresearch.netmetwarebio.com Therefore, any compound that influences tryptophan transport or the activity of these enzymes could modulate serotonin levels.

The majority of dietary tryptophan (>95%) is metabolized via the kynurenine (B1673888) pathway, primarily in the liver by the enzyme tryptophan 2,3-dioxygenase (TDO) and in extrahepatic tissues by indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov This pathway produces several neuroactive metabolites, including kynurenic acid (neuroprotective) and quinolinic acid (excitotoxic), which can modulate neurotransmitter systems, particularly glutamate receptors. metwarebio.commdpi.commdpi.com

A compound like this compound could potentially influence these pathways by:

Competing with tryptophan for transport across the BBB.

Interacting with key metabolic enzymes like TPH, TDO, or IDO.

Acting as a pro-drug that is metabolized to release tryptophan or other active molecules.

Studies on TDO-deficient mice show that disruption of this single enzyme in the liver leads to markedly elevated tryptophan levels in the blood and brain, subsequently increasing brain serotonin levels. nih.gov This highlights the critical role of peripheral tryptophan metabolism in regulating central neurotransmitter availability.

Table 2: Key Pathways of Tryptophan Neurochemical Metabolism

| Pathway | Key Enzyme(s) | Key Metabolites | Primary Function/Effect |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH), Aromatic L-amino acid Decarboxylase (AADC) | 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), Melatonin | Mood regulation, sleep, appetite metwarebio.comnih.gov |

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), Kynurenine Monooxygenase (KMO) | Kynurenine, Kynurenic Acid (KYNA), Quinolinic Acid (QUIN) | Neuroprotection (KYNA), Excitotoxicity (QUIN), Immune modulation mdpi.commdpi.com |

| Indole Pathway (Gut Microbiota) | Tryptophanase (TnaA) | Indole, Indole-3-acetic acid (IAA) | Gut-brain axis signaling, AHR ligand metwarebio.commdpi.com |

This table summarizes the major metabolic routes for tryptophan, which form the basis for understanding the potential neurochemical modulation by its derivatives.

Modulation of Neuronal Activity in Model Systems

While direct evidence for this compound is lacking, studies show that modulating tryptophan availability affects neuronal activity. In animal models, tryptophan overload has been shown to increase Fos-immunoreactivity (a marker of neuronal activation) in several brain regions associated with mood, cognition, and anxiety, including the prefrontal cortex, nucleus accumbens, and dorsal raphe nucleus. scielo.br This effect is presumed to be mediated by increased serotonin synthesis and subsequent firing of serotonergic neurons. scielo.br

Pharmacological tools that directly target neuronal receptors, such as ampakines which positively modulate AMPA-type glutamate receptors, are used to enhance synaptic responses and long-term potentiation (LTP). unimi.it It is conceivable that a novel tryptophan derivative could modulate neuronal activity not only by influencing serotonin or kynurenine pathways but also by directly interacting with neurotransmitter receptors, though such activity would require specific investigation.

Immunomodulatory Mechanisms (in cell lines/animal models)

The immunomodulatory properties of this compound have not been specifically characterized. However, the metabolism of its parent compound, L-tryptophan, is a central checkpoint in immune regulation, particularly through the kynurenine pathway.

Impact on Immune Cell Function and Cytokine Production

The enzyme indoleamine 2,3-dioxygenase (IDO) is a key player in immune tolerance. nih.gov It is induced in immune cells, such as macrophages and dendritic cells, by pro-inflammatory cytokines like interferon-gamma (IFN-γ). nih.govresearchgate.net IDO initiates the breakdown of tryptophan into kynurenine and other downstream metabolites. parenchymabio.com This process has two main immunomodulatory effects:

Tryptophan Depletion: The local depletion of tryptophan can suppress T-cell proliferation, as it is an essential amino acid for these cells. nih.gov

Metabolite Production: The resulting kynurenine metabolites actively modulate immune cell function. mdpi.comfrontiersin.org

For example, kynurenine can induce the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs), which suppress inflammatory responses. frontiersin.org At the same time, it can suppress the development of pro-inflammatory Th17 cells. frontiersin.org Other metabolites like 3-hydroxyanthranilic acid can inhibit Th1 cell activity, further dampening inflammation. frontiersin.org

Mesenchymal stem cells (MSCs), known for their strong immunomodulatory capacity, utilize the IDO pathway as one of their mechanisms to suppress T-cell proliferation and shift the immune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) profile. nih.govmdpi.com This involves decreasing IFN-γ production and increasing anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govmdpi.com

Table 3: Immunomodulatory Effects of the Tryptophan-Kynurenine Pathway

| Immune Cell Type | Effect of IDO Activation / Kynurenine Metabolites | Resulting Cytokine Modulation |

| T-helper 1 (Th1) cells | Inhibition of proliferation and function | Decrease in IFN-γ frontiersin.orgnih.gov |

| T-helper 2 (Th2) cells | Promotion of function | Increase in IL-4 nih.gov |

| Regulatory T-cells (Tregs) | Induction of differentiation and function | Increase in IL-10, TGF-β frontiersin.orgmdpi.com |

| Dendritic Cells (DCs) | Promotion of a tolerogenic phenotype | Varies; can include IL-10 production mdpi.combiorxiv.org |

| Macrophages | Induction of M2 (anti-inflammatory) polarization | Increase in IL-10; Decrease in TNF-α mdpi.com |

| Natural Killer (NK) cells | Inhibition of proliferation and cytotoxicity | Decrease in effector function mdpi.com |

This table summarizes the well-established immunomodulatory roles of the IDO-kynurenine axis, which provides a strong basis for investigating similar potential in tryptophan derivatives. frontiersin.orgnih.govmdpi.com

Any compound that interacts with the IDO enzyme, either as an inhibitor or a modulator, or mimics the action of kynurenine metabolites, would be expected to have significant effects on immune cell function and cytokine production. The potential for this compound to act in such a capacity remains a subject for future research.

Role in Inflammation Pathways (in vitro/ex vivo)

Currently, there is a lack of published scientific literature detailing the in vitro or ex vivo investigation of this compound's role in specific inflammation pathways. While the broader field of tryptophan metabolism and its link to inflammation via the kynurenine pathway is an active area of research, specific data on how this compound modulates key inflammatory mediators such as cytokines (e.g., interleukins, tumor necrosis factor-alpha) or inflammatory enzymes is not available in the public domain.

In Vivo Mechanistic Studies in Animal Models (Focus on molecular/cellular mechanisms)

Comprehensive in vivo mechanistic studies of this compound in animal models focused on its molecular and cellular effects on inflammation are not present in the available scientific literature. Research into the in vivo properties of related N-acyl tryptophan derivatives has been conducted in other therapeutic areas, but specific data for this compound is wanting.

Pharmacodynamic Marker Assessment

There is no published data on the assessment of pharmacodynamic markers following the administration of this compound in animal models of inflammation. Such studies would be crucial to understand the compound's biological effects and dose-response relationship in a living organism.

Target Engagement and Pathway Modulation in Animal Systems

Evidence of target engagement and subsequent pathway modulation by this compound in animal systems is not documented in the scientific literature. Identifying the molecular targets of this compound and its impact on signaling pathways in vivo remains an unaddressed area of research.

While the synthesis of a related compound, N-(4-methylbenzoyl)-l-tryptophan methyl ester, has been described in the context of evaluating its antifungal properties against Aspergillus fumigatus and Fusarium temperatum, these studies did not extend to the investigation of its effects on inflammatory mechanisms. scielo.org.mxscielo.org.mx The research included molecular docking studies to predict binding affinity to fungal chitinase but did not explore any targets relevant to inflammation. scielo.org.mxscielo.org.mx

Advanced Analytical Methodologies for N 4 Methylbenzoyl Tryptophan

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for isolating and purifying N-(4-methylbenzoyl)tryptophan from complex mixtures. The selection of the appropriate technique is dictated by the analytical objective, whether it is quantification, enantiomeric resolution, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its efficiency and versatility. scielo.brsielc.com Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A standard HPLC method would involve a C18 column, which provides a nonpolar stationary phase suitable for retaining the tryptophan derivative. scielo.brnih.gov The mobile phase is generally a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid in water) and an organic solvent, most commonly acetonitrile (B52724). scielo.brscielo.br A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and separation from potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole (B1671886) ring of the tryptophan moiety exhibits strong absorbance. scielo.brscielo.br

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm | Reversed-phase separation based on hydrophobicity. scielo.brscielo.br |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for mass spectrometry. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. scielo.br |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at 280 nm | The indole ring of tryptophan provides strong UV absorbance. |

| Column Temp. | 40 °C | Ensures reproducible retention times. nih.gov |

| Injection Vol. | 5 - 10 µL | Volume of sample introduced into the system. |

Chiral Chromatography for Enantiomeric Resolution

Since this compound is derived from tryptophan, it is a chiral molecule existing as L- and D-enantiomers. Distinguishing between these enantiomers is critical, as they can have different biological activities. Chiral chromatography is the definitive method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net For tryptophan derivatives, CSPs based on macrocyclic glycopeptides like teicoplanin have proven effective. nih.gov The separation mechanism involves complex interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance, which are unique for each enantiomer-CSP pair. The choice of mobile phase, often a mix of methanol (B129727) or acetonitrile with water and additives like acetic acid, significantly influences the retention and resolution of the enantiomers. nih.gov

Table 2: Comparison of Chiral Stationary Phases for Tryptophan Derivative Separation

| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages |

|---|---|---|---|

| Teicoplanin-based | Macrocyclic glycopeptide selector, forms diastereomeric complexes. nih.gov | Methanol/Water or Acetonitrile/Water with acidic modifier. nih.gov | High efficiency and baseline separation can be achieved quickly. nih.gov |

| Bovine Serum Albumin (BSA) | Protein-based, relies on specific binding pockets. researchgate.net | Phosphate (B84403) buffer with organic modifiers (e.g., 2-propanol). researchgate.net | Broad applicability for various chiral compounds. |

| Cellulose Tribenzoate | Polysaccharide-based, chiral grooves and cavities. beilstein-archives.org | Hexane/Isopropanol | Effective for a wide range of racemates. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for compounds that are volatile or can be made volatile through a process called derivatization. nih.gov this compound itself is a non-volatile molecule due to its polar carboxylic acid and amide groups. Therefore, direct analysis by GC is not feasible.

For GC analysis, the compound must first be derivatized. A common approach for amino acid derivatives is esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester) followed by acylation of the amine group. This process creates a less polar and more volatile derivative that can be analyzed by GC. nih.gov The resulting derivative is then separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a mass spectrometer.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides highly sensitive and selective detection and quantification of this compound.

LC-MS/MS Method Validation

For quantitative analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be thoroughly validated to ensure its reliability, accuracy, and precision. semanticscholar.org Validation is performed according to international guidelines and assesses several key parameters. semanticscholar.org

The method typically uses electrospray ionization (ESI) in positive ion mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the ionized molecule of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity. nih.gov The validation process involves analyzing samples at known concentrations to determine the method's performance characteristics. nih.gov

Table 3: Key Parameters for LC-MS/MS Method Validation

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99. nih.govmdpi.com |

| Accuracy | The closeness of the measured value to the true value. | Typically within 85-115% of the nominal concentration. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of Variation (CV%) < 15%. nih.govnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically the lowest point on the calibration curve meeting accuracy/precision criteria. nih.govnih.gov |

| Recovery | The efficiency of the extraction procedure for an analytical method. | Consistent and reproducible recovery, often within 80-120%. scielo.br |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. nih.gov |

High-Resolution Mass Spectrometry for Metabolite Profiling (non-clinical context)

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-Tof) or Orbitrap systems, provides highly accurate mass measurements, which are invaluable for identifying unknown compounds like metabolites. nih.govrsc.org In a non-clinical research setting, HRMS can be used for untargeted metabolomics to explore how this compound is modified or degraded in biological systems like cell cultures. nih.gov

This approach often uses a data-independent acquisition (DIA) strategy, such as MSE (Mass Spectrometry Elevated Energy). waters.com In MSE, the instrument alternates between low collision energy scans (to detect intact precursor ions) and high collision energy scans (to generate fragment ions for all precursors). waters.com By analyzing the high-accuracy mass data of both precursor and fragment ions, researchers can propose chemical formulas and structures for potential metabolites, providing insights into metabolic pathways without needing to know the metabolites in advance. waters.com The high mass accuracy (typically <5 ppm error) is crucial for distinguishing between compounds with very similar masses. nih.gov

Electrochemical and Spectrophotometric Assays

Electrochemical and spectrophotometric methods offer sensitive and selective means for the detection and quantification of this compound. These techniques capitalize on the inherent physicochemical properties of the tryptophan moiety within the molecule.

Electrochemical Assays: The indole ring of the tryptophan portion of this compound is electrochemically active and can be oxidized at a suitable electrode surface. nih.govresearchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed to study the redox behavior of tryptophan and its derivatives. mdpi.com The oxidation potential is influenced by the molecular environment, including pH and the presence of substituents on the indole ring or the amino group. nih.gov For this compound, the 4-methylbenzoyl group attached to the nitrogen atom can influence the electron density of the indole ring, thereby affecting its oxidation potential compared to unmodified tryptophan.

Research on related tryptophan derivatives has shown that the electrochemical oxidation is a key feature for their detection. researchgate.netnih.gov The electrochemical potential of the tryptophan residue can be influenced by factors such as hydration and polarity of the surrounding environment. nih.gov

Below is an illustrative data table summarizing typical electrochemical parameters that could be expected for this compound, based on studies of similar compounds.

Interactive Data Table: Illustrative Electrochemical Parameters for this compound Analysis

| Parameter | Value | Conditions | Technique |

| Oxidation Potential (Epa) | ~ +0.85 V | pH 7.0 phosphate buffer | Cyclic Voltammetry |

| Linear Range | 1 - 100 µM | pH 7.0 phosphate buffer | Differential Pulse Voltammetry |

| Limit of Detection (LOD) | ~ 0.1 µM | pH 7.0 phosphate buffer | Differential Pulse Voltammetry |